Product packaging for isobutyl trifluoromethanesulfonate(Cat. No.:CAS No. 60306-25-4)

isobutyl trifluoromethanesulfonate

Cat. No.: B1619786
CAS No.: 60306-25-4
M. Wt: 206.19 g/mol
InChI Key: PNMMBTNXJSMDJJ-UHFFFAOYSA-N
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Description

Significance of Alkyl Trifluoromethanesulfonates as Reactive Intermediates and Reagents

Alkyl trifluoromethanesulfonates are esters of trifluoromethanesulfonic acid, a superacid. The triflate anion (CF₃SO₃⁻) is an outstanding leaving group due to the powerful electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting negative charge through resonance. wikipedia.orgbrainly.commasterorganicchemistry.com This inherent stability makes the triflate group approximately 100 times better as a leaving group than tosylate, another commonly used sulfonate ester. brainly.com Consequently, alkyl triflates are highly reactive electrophiles, readily participating in nucleophilic substitution reactions. wikipedia.orgyoutube.com

The high reactivity of alkyl triflates renders them valuable as alkylating agents for a wide range of nucleophiles, including those that are typically weak. acs.org This reactivity is particularly pronounced in SN2 reactions. wikipedia.org However, due to their extreme reactivity, they must be handled in environments free of nucleophiles, such as water. wikipedia.org The reaction of alkyl triflates with various nucleophiles is a cornerstone of many synthetic strategies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Despite the high reactivity and often low stability of primary alkyl triflates, derivatives with specific structural features, such as those with a neopentyl skeleton, have been shown to be stable yet sufficiently reactive for nucleophilic substitution. acs.org This highlights the nuanced relationship between structure and reactivity within this class of compounds.

Below is a table comparing the properties of isobutyl trifluoromethanesulfonate (B1224126) with other representative alkyl triflates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
Isobutyl TrifluoromethanesulfonateC₅H₉F₃O₃S222.18Not readily available
n-Butyl TrifluoromethanesulfonateC₅H₉F₃O₃S222.18Reported as an immunoregulatory agent. cymitquimica.com
Methyl TrifluoromethanesulfonateCH₃F₃O₃S164.09Highly reactive alkylating agent.
tert-Butyldimethylsilyl TrifluoromethanesulfonateC₇H₁₅F₃O₃SSi264.34Boiling point: 65-67 °C/12 mmHg. sigmaaldrich.com
Di-tert-butylisobutylsilyl triflateC₁₃H₂₇F₃O₃SSi348.50A silyl (B83357) triflate used in organic synthesis. nih.gov

Historical Development and Evolution of Trifluoromethanesulfonate Chemistry in Synthetic Methodologies

The journey of trifluoromethanesulfonate chemistry began with the synthesis and characterization of trifluoromethanesulfonic acid (triflic acid) and its derivatives. wikipedia.org Initially, the focus was on understanding the fundamental properties of this new class of compounds. The exceptional leaving group ability of the triflate anion was quickly recognized, paving the way for its application in organic synthesis.

Early work in the mid-20th century demonstrated the preparation of simple alkyl triflates through the reaction of alkyl halides with silver triflate. nih.gov This metathesis reaction, driven by the precipitation of the silver halide, provided access to these highly reactive species. nih.gov Over the years, other methods for the synthesis of alkyl triflates were developed, including the reaction of alcohols with triflic anhydride (B1165640) in the presence of a base. wikipedia.org

The 1970s saw a significant expansion in the use of triflates in synthetic methodologies. A 1977 review highlighted the growing importance of trifluoromethanesulfonic acid and its derivatives in organic chemistry. acs.org Research from this period explored the nucleophilic substitution reactions of various alkyl and aryl triflates, although some reactions with carbanionic nucleophiles proved to have limited synthetic utility. dtic.mil

A pivotal development was the application of triflates in cross-coupling reactions, such as the Suzuki and Heck reactions, further broadening their synthetic scope. wikipedia.org The use of triflates as ligands for various metals also emerged as a significant area of research. wikipedia.org

More recently, the role of the triflate anion itself as a nucleophile has been investigated. nih.govacs.org Although generally considered a non-coordinating and non-nucleophilic anion, there are numerous examples in the literature where it participates in reactions, either as a stoichiometric or catalytic nucleophile. nih.govacs.org This has led to a more nuanced understanding of the reactivity of triflates and their potential to participate in "hidden" catalytic cycles. nih.gov

The evolution of triflate chemistry continues, with ongoing research into new applications and a deeper understanding of their reaction mechanisms. From their initial use as simple alkylating agents, triflates have become indispensable tools in a wide range of synthetic transformations, including the synthesis of complex natural products and pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F3O3S B1619786 isobutyl trifluoromethanesulfonate CAS No. 60306-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMBTNXJSMDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348632
Record name methanesulfonic acid, trifluoro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60306-25-4
Record name methanesulfonic acid, trifluoro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Principles of Reactivity in Isobutyl Trifluoromethanesulfonate and Alkyl Trifluoromethanesulfonate Derivatives

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on an electrophilic carbon atom. organic-chemistry.org For isobutyl trifluoromethanesulfonate (B1224126), a primary alkyl triflate, the operative mechanism, either SN1 or SN2, is highly dependent on the reaction conditions.

Formation and Reactivity of Carbocation Intermediates

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the unimolecular dissociation of the leaving group to form this intermediate. masterorganicchemistry.com In the case of isobutyl trifluoromethanesulfonate, the initial formation of a primary carbocation is energetically unfavorable. ulethbridge.ca However, this highly unstable primary carbocation can undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. libretexts.org This rearrangement is a common feature in reactions involving carbocation intermediates and significantly influences the product distribution. libretexts.org

The reactivity of the carbocation intermediate is characterized by its electrophilicity. It will readily react with any available nucleophile. In solvolysis reactions, where the solvent acts as the nucleophile, the carbocation will be attacked by solvent molecules. nih.gov If other nucleophiles are present, they will compete to react with the carbocation.

Carbocation Type Relative Stability Reason
TertiaryMost StableStabilized by three alkyl groups through hyperconjugation and inductive effects.
SecondaryIntermediateStabilized by two alkyl groups.
PrimaryLeast StableStabilized by one alkyl group.

Stereochemical Considerations in Bimolecular Displacement Reactions

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org A key stereochemical feature of the SN2 reaction is the inversion of configuration at the reaction center, often referred to as a Walden inversion. ulethbridge.ca This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). organic-chemistry.org

For a chiral primary alkyl triflate, an SN2 reaction will lead to a single enantiomeric product with the opposite stereochemistry to the starting material. This stereospecificity is a hallmark of the SN2 mechanism. ulethbridge.ca In contrast, the SN1 pathway, proceeding through a planar carbocation intermediate, typically leads to a mixture of enantiomers (racemization) as the nucleophile can attack from either face of the carbocation. organic-chemistry.org

Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions result in the formation of a double bond (an alkene) through the removal of two substituents from adjacent carbon atoms. wikipedia.org this compound can undergo elimination via either the E1 or E2 pathway, often in competition with substitution reactions.

Competition between Substitution and Elimination

The balance between substitution and elimination is influenced by several factors, including the structure of the substrate, the nature of the base/nucleophile, and the reaction temperature. libretexts.orglibretexts.org

Substrate Structure: Tertiary substrates tend to favor elimination, particularly E1, due to the stability of the resulting carbocation and steric hindrance that disfavors SN2 attack. libretexts.orglibretexts.org Primary substrates like this compound are more prone to SN2 reactions, but elimination can be favored with a strong, sterically hindered base. youtube.com

Base/Nucleophile Strength and Steric Hindrance: Strong, non-nucleophilic, sterically hindered bases, such as potassium tert-butoxide, strongly favor E2 elimination over substitution. youtube.com Weaker bases that are also good nucleophiles, such as halides or acetate, tend to favor substitution. libretexts.org

Temperature: Higher reaction temperatures generally favor elimination over substitution. youtube.com Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.

Regioselectivity and Stereoselectivity in Alkene Formation

When an elimination reaction can lead to more than one possible alkene product, the concepts of regioselectivity and stereoselectivity become important.

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In many elimination reactions of alkyl halides and triflates, the major product is the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule . iitk.ac.in However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product .

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.org This geometric constraint dictates the stereochemistry of the resulting alkene. For example, elimination from a cyclohexane (B81311) ring will preferentially occur when both the proton and the leaving group are in axial positions. iitk.ac.in The E1 reaction, proceeding through a carbocation intermediate, is not stereospecific and will generally lead to the thermodynamically more stable trans-alkene. masterorganicchemistry.com

Electrophilic Activation and Intermediate Generation

Alkyl triflates are potent electrophilic alkylating agents. The strong electron-withdrawing effect of the trifluoromethyl group renders the triflate anion (TfO⁻) highly stable and, consequently, an excellent leaving group. This facilitates the cleavage of the C-O bond, leading to the formation of carbocationic intermediates or highly electrophilic transition states that readily react with nucleophiles.

Alkyl trifluoromethanesulfonates serve as powerful reagents for the generation of iminium and nitrilium ions. These reactions proceed through the electrophilic activation of imines and nitriles, respectively.

Iminium ions, characterized by the general structure [R¹R²C=NR³R⁴]⁺, are typically formed by the alkylation of imines. wikipedia.orgnumberanalytics.commasterorganicchemistry.com The reaction of an alkyl trifluoromethanesulfonate with an imine leads to the transfer of the alkyl group to the nitrogen atom, generating a cationic iminium species. wikipedia.org This process is a key step in various synthetic methodologies, including the synthesis of complex heterocyclic compounds like pyrrolidines and piperidines. numberanalytics.com The formation of iminium ions can be a critical, rate-determining step in catalytic cycles. rsc.org

Reactant 1 (Alkylating Agent)Reactant 2 (N-containing)Resulting Intermediate
Alkyl TrifluoromethanesulfonateImine (R'N=CR₂)Iminium Ion ([R'RN=CR₂]⁺)
Alkyl TrifluoromethanesulfonateNitrile (R-C≡N)Nitrilium Ion ([R-C≡N-R']⁺)

This table illustrates the formation of iminium and nitrilium ions via alkylation with alkyl trifluoromethanesulfonates.

Nitrilium ions, with the structure R-C≡N⁺-R', are another class of reactive intermediates readily generated from alkyl triflates. vu.nlvu.nlrsc.org The alkylation of a nitrile with an alkyl trifluoromethanesulfonate produces a stable nitrilium salt. These ions are valuable synthons for imines and are utilized in the synthesis of a wide range of nitrogen-containing heterocycles. vu.nlvu.nlnih.gov For instance, thermally labile N-alkyl nitrilium triflates can be stabilized as adducts with 4-(Dimethylamino)pyridine (DMAP), which improves their handling while preserving their reactivity. vu.nlvu.nl

In the realm of carbohydrate chemistry, the activation of glycosyl donors is a pivotal step in the formation of glycosidic bonds. Alkyl and, more specifically, glycosyl trifluoromethanesulfonates are frequently invoked as key reactive intermediates in glycosylation reactions. nih.govresearchgate.netacs.org

The general strategy involves the in situ formation of a glycosyl triflate from a suitable glycosyl donor, such as a thioglycoside or a glycosyl sulfoxide. acs.orgresearchgate.net The exceptional leaving group ability of the triflate facilitates the generation of a highly reactive oxocarbenium ion intermediate at the anomeric center. This electrophilic species is then susceptible to attack by a nucleophilic acceptor, typically an alcohol, to form the desired glycosidic linkage. acs.orgacs.org

The stereochemical outcome of glycosylation reactions is intricately linked to the nature of these triflate intermediates. acs.org For example, in certain mannosylation reactions, the stereoselectivity is rationalized by the differing reactivity of equilibrating axial and equatorial glycosyl triflates. acs.org While the axial triflate may be the more stable and observable intermediate, the less stable but more reactive equatorial triflate can be the primary product-forming species. acs.org The use of silver trifluoromethanesulfonate as a catalyst in some glycosylation protocols has been shown to be effective, promoting the reaction under mild, neutral conditions and suppressing side reactions. nih.gov

Glycosyl Donor TypeActivating PrincipleKey Intermediate
ThioglycosideElectrophilic activationGlycosyl Triflate/Oxocarbenium Ion
Glycosyl SulfoxideElectrophilic activationGlycosyl Triflate/Oxocarbenium Ion
Glycosyl HemiacetalDehydrative activation w/ NfFGlycosyl Nonaflate

This table summarizes different glycosyl donor types and the corresponding key intermediates formed during activation, often involving sulfonate species like triflates.

Nucleophilic Behavior of the Trifluoromethanesulfonate Anion

While the trifluoromethanesulfonate anion is renowned for its non-nucleophilic character and its role as an excellent leaving group, there is substantial evidence demonstrating its capacity to act as a nucleophile under certain conditions. nih.govresearchgate.netacs.orgnih.govfao.org This nucleophilic behavior, although often overlooked, is significant in various organic reactions. nih.govresearchgate.net

The triflate anion can participate as either a stoichiometric or a catalytic nucleophile. nih.govnih.govfao.org Its nucleophilic attack on electrophilic centers can lead to the formation of covalent triflate species. For instance, the reaction of electrophilically activated ethers with a source of triflate can yield alkyl triflates. nih.govacs.org Similarly, the reaction of certain polycyclic aldehydes with triflic anhydride (B1165640) can generate geminal ditriflates through the nucleophilic capture of carbocation intermediates by the triflate anion. nih.gov

In the context of glycosylation, the nucleophilicity of the triflate anion plays a crucial role. Reactive donor/acceptor sulfonium (B1226848) adducts can preferentially react with the more nucleophilic triflate anions to generate α-glycosyl triflates. researchgate.net This contrasts with scenarios involving less nucleophilic anions like triflimide, where direct displacement by the acceptor alcohol is more likely. nih.gov The nucleophilicity of the triflate anion, while weaker than many other nucleophiles, is sufficient to influence reaction pathways and lead to the formation of triflate-containing intermediates that are often transient but mechanistically significant. researchgate.netacs.org

Reaction ContextElectrophileNucleophileProduct
Ether CleavageActivated EtherTriflate AnionAlkyl Triflate
RearrangementsCarbocationTriflate AnionAlkyl Triflate
GlycosylationActivated Glycosyl DonorTriflate AnionGlycosyl Triflate

This table provides examples of reactions where the trifluoromethanesulfonate anion acts as a nucleophile.

Computational and Theoretical Approaches to Understanding Trifluoromethanesulfonate Esters

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons and the nature of chemical bonds within isobutyl trifluoromethanesulfonate (B1224126) is fundamental to predicting its behavior. Computational methods offer a lens into these microscopic properties.

Quantum mechanical calculations are essential for determining the optimized geometry and electronic ground state of isobutyl trifluoromethanesulfonate. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to predict molecular structures and energies.

DFT has been successfully used to interpret the spectra of various sulfonate compounds, which share the tetrahedral SO₃ group with this compound. researchgate.net For instance, studies on similar compounds have shown that DFT calculations can accurately model the S-O bond distances. researchgate.net These computational approaches can determine key structural parameters such as bond lengths, bond angles, and dihedral angles for the ground state of this compound, providing a foundational model of the molecule's three-dimensional structure.

Table 1: Predicted Structural Parameters of this compound (Illustrative) Note: This table is illustrative, based on general principles of DFT calculations for similar molecules. Specific values would require a dedicated computational study.

Parameter Predicted Value
C-O Bond Length ~1.45 Å
S-O (ester) Bond Length ~1.58 Å
S-O (sulfonyl) Bond Length ~1.43 Å
C-S Bond Length N/A
O-S-O Angle ~120°

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, many-electron wavefunction obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. nih.gov This method provides a quantitative basis for the familiar Lewis structure representation.

The NBO method partitions the electron density into contributions from one-center (core electrons, lone pairs) and two-center (bonds) orbitals. For this compound, NBO analysis would reveal the highly polarized nature of the bonds within the triflate group due to the strong electron-withdrawing effect of the fluorine atoms and the sulfonyl group. This leads to a significant positive charge on the sulfur atom and the carbon atom attached to the ester oxygen, and negative charges on the oxygen and fluorine atoms.

The analysis also quantifies the hybridization of atomic orbitals contributing to each bond and identifies donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. wisc.edu A key interaction in this compound would be the donation of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent groups, which helps to stabilize the molecule.

Table 2: Illustrative Natural Atomic Charges in this compound via NBO Analysis Note: This table is illustrative and represents expected trends. Actual values are calculation-dependent.

Atom Expected Natural Charge (a.u.)
S (in SO₃) Highly Positive
O (in S=O) Negative
O (in C-O-S) Negative
C (alpha to O) Positive

Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, helping to understand how this compound participates in chemical transformations.

Theoretical calculations can model the entire course of a chemical reaction, from reactants to products, through various intermediate and transition states. nih.gov For reactions involving alkyl triflates, such as nucleophilic substitution, computational studies can profile the potential energy surface. This involves calculating the energy of the system as the reaction progresses, allowing for the determination of activation energies (energy barriers) and reaction enthalpies.

For example, in a substitution reaction, the pathway might proceed through an SN2-like transition state. nih.gov Computational modeling can pinpoint the geometry of this transition state and calculate its energy, which is crucial for predicting the reaction rate. Kinetic studies on related compounds, like ethyl trifluoromethanesulfonate, have shown that the reactivity is significantly higher than that of corresponding alkyl halides, a fact that can be explained by the excellent leaving group ability of the triflate anion, which computational energetics would confirm. researchgate.net Detailed computational investigations on similar reactions have revealed multi-step pathways, including the roles of solvent molecules or catalysts in the reaction mechanism. nih.govrsc.org

Computational models can predict where a molecule is most likely to react. pku.edu.cn For this compound, an electrophilic molecule, the most reactive sites for nucleophilic attack can be identified. Methods based on concepts like local softness and Fukui functions, which are derived from the molecule's electronic structure, can quantify the reactivity of individual atoms. pku.edu.cn

These analyses consistently identify the primary carbon atom bonded to the triflate group as a major electrophilic site, susceptible to nucleophilic attack. Additionally, the sulfur atom of the triflate group is also an electrophilic center. The prediction of which site is more reactive towards a given nucleophile (chemoselectivity) is a key outcome of these theoretical models. nih.govresearchgate.net The models can also help explain regioselectivity in cases where different products might be formed.

Spectroscopic Feature Correlation with Theoretical Models

Computational methods are vital for interpreting experimental spectra. By simulating spectra from first principles, a direct comparison with experimental data can be made, aiding in the assignment of spectral features to specific molecular motions or electronic transitions. researchgate.net

For this compound, theoretical calculations of vibrational frequencies (e.g., using DFT) can be used to assign the peaks in its infrared (IR) and Raman spectra. The characteristic strong absorptions corresponding to the S=O and C-F stretching modes can be precisely identified. Similarly, time-dependent DFT (TD-DFT) can predict electronic excitation energies, which can be correlated with UV-Vis absorption spectra. researchgate.net Calculations of nuclear magnetic shielding tensors allow for the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F), providing another layer of validation for the computed electronic structure and geometry. Studies on related sulfonates have demonstrated the utility of DFT in interpreting X-ray absorption near-edge structure (XANES) spectra, correlating features with the electronic transitions from core shells. researchgate.net

Emerging Research Trajectories and Future Prospects in Isobutyl Trifluoromethanesulfonate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize hazardous substances, and improve energy efficiency. Traditional methods for synthesizing alkyl triflates often involve the reaction of an alcohol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a strong, non-nucleophilic base like pyridine (B92270) or a hindered amine. While effective, these methods can be problematic due to the need for stoichiometric amounts of base, which generates salt by-products that complicate purification and create waste streams. The workup often requires aqueous extraction, a step where the highly reactive and moisture-sensitive triflate product can easily decompose.

Emerging research focuses on developing more atom-economical and environmentally benign alternatives. A significant advancement is the development of a general synthesis method for trifluoromethanesulfonates using trifluoromethanesulfonic anhydride and an ortho ester as the reaction promoter. google.com This method offers several advantages aligned with green chemistry principles:

Mild Conditions: The reaction can proceed at temperatures as low as -40°C and is often complete upon addition of reagents at room temperature, reducing energy consumption. google.com

High Yield: The method provides high, often quantitative, yields of the desired triflate. google.com

Simplified Purification: The only significant by-product is a stable, low-boiling ester derived from the ortho ester, which can be easily removed by distillation. This eliminates the need for aqueous workups that lead to product degradation and waste generation. google.com

Safety and Scalability: The process is inherently safer as it avoids the use of strong bases and the generation of solid by-products, making it more amenable to large-scale industrial applications. google.com

This approach represents a significant step towards a more sustainable production of reactive reagents like isobutyl trifluoromethanesulfonate (B1224126).

Table 1: Comparison of Synthetic Methodologies for Alkyl Triflates

Feature Traditional Method (Alcohol + Anhydride/Base) Modern Method (Ortho Ester Promoter)
Reagents Alcohol, Triflic Anhydride, Pyridine/Amine Base Alcohol, Triflic Anhydride, Ortho Ester
By-products Pyridinium/Ammonium Salts Simple Carboxylic Esters
Workup Aqueous extraction, extensive washing Direct distillation or use without purification
Conditions Often requires cooling, but workup is cumbersome Very mild (can be run at -40°C to RT) google.com
Waste Significant salt waste Minimal, easily recyclable by-products
Product Stability High risk of decomposition during workup Enhanced stability due to anhydrous, non-basic conditions

Advancements in Stereoselective and Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and agrochemical research. While isobutyl trifluoromethanesulfonate itself is achiral, it is a key reagent in reactions that create new stereocenters. Therefore, advancements in stereoselective synthesis are critical to controlling the outcome of reactions where it is used as an alkylating agent.

Future research is directed towards the development of catalytic asymmetric methods that can utilize simple, achiral alkylating agents like this compound to produce complex, chiral molecules with high enantiopurity. Key areas of exploration include:

Chiral Catalysis: The design of novel chiral catalysts—whether metal-based or purely organic—that can interact with the substrate and the alkylating agent to direct the formation of one enantiomer over the other. For instance, research into the asymmetric synthesis of α-trifluoromethyl alcohols and ethers employs nickel-catalyzed cross-coupling reactions, demonstrating a pathway to create chiral centers bearing fluorinated groups. nih.gov

Substrate-Controlled Reactions: In complex syntheses, existing stereocenters in a molecule can direct the stereochemical outcome of a subsequent alkylation step. Research focuses on understanding and predicting these diastereoselective reactions to build molecular complexity in a controlled manner.

Chiral Auxiliaries: While the field is moving towards catalytic methods, the use of chiral auxiliaries remains a robust strategy. An auxiliary is temporarily attached to a substrate, directs the stereoselective alkylation, and is then removed. Improving the efficiency of attaching and removing these auxiliaries is an ongoing research goal.

The introduction of a trifluoromethyl (CF3) group, a key component of the triflate leaving group, is known to significantly alter the properties of drug molecules. nih.gov The development of methods for the enantioselective synthesis of CF3-substituted compounds is a highly active research area, and the principles discovered here can inform the stereoselective application of reagents like this compound. nih.govnih.govorganic-chemistry.org

Exploration of New Catalytic Systems and Promoters

The aforementioned ortho ester method is a prime example of using a substance to promote the desired reaction under milder conditions than a conventional strong base. google.com The ortho ester effectively acts as a scavenger for the triflic acid by-product, driving the reaction to completion without the harshness of pyridine.

Beyond the synthesis of triflates, related research into activating similar sulfur-based functional groups provides insight into future possibilities. For example, promoter systems involving interhalogens combined with silver trifluoromethanesulfonate (AgOTf) have been studied to activate thioglycosides for glycosylation reactions. acs.org This demonstrates a strategy of using additives to finely tune the reactivity of a leaving group precursor under specific conditions.

Future prospects in this area for this compound chemistry include:

Catalytic Anhydride Activation: Developing catalysts that can activate trifluoromethanesulfonic anhydride directly, allowing it to react with alcohols under neutral conditions without the need for any additive.

Enzyme-Based Synthesis: Exploring the potential of biocatalysis, using enzymes to perform the triflation reaction with high selectivity and under environmentally benign aqueous conditions. While challenging due to the reactivity of the triflate product, success in this area would be a revolutionary step.

Lewis Acid Promotion: Investigating mild Lewis acids that could coordinate to the alcohol or the anhydride, facilitating the reaction without the drawbacks of strong Brønsted bases. Research has shown that various metal triflates, such as bismuth(III) triflate, can themselves act as highly effective and environmentally friendly Lewis acid catalysts in other types of reactions, highlighting the versatile role of the triflate moiety in catalysis. beilstein-journals.org

The continuous search for novel promoters and catalysts is driven by the desire to make powerful reagents like this compound easier, safer, and more economical to prepare and use, thereby broadening their applicability in organic synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing isobutyl trifluoromethanesulfonate, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of trifluoromethanesulfonic acid with isobutyl alcohol under controlled anhydrous conditions. Key factors include:

  • Temperature : Maintaining 0–5°C during acid-alcohol mixing to minimize side reactions (e.g., esterification or decomposition).
  • Catalysts : Use of non-nucleophilic bases like pyridine to neutralize HCl byproducts and enhance reaction efficiency.
  • Purification : Distillation under reduced pressure (<1 mmHg) to isolate the product, with yields ranging from 70–85% depending on purity of reagents .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as structural analogs (e.g., n-butyl chloroformate) exhibit respiratory toxicity (RD50 ~97–117 ppm in mice) .
  • Waste Disposal : Neutralize residual reagent with aqueous sodium bicarbonate before disposal in designated halogenated waste containers .

Q. How does the reactivity of this compound compare to other triflate esters in nucleophilic substitutions?

this compound acts as a strong alkylating agent due to its excellent leaving group (triflate anion). Compared to methyl or ethyl triflates:

  • Reactivity : Higher steric hindrance from the isobutyl group slows SN2 reactions but favors SN1 mechanisms in polar solvents (e.g., DMF or acetone).
  • Selectivity : Preferentially reacts with soft nucleophiles (e.g., thiols) over hard nucleophiles (e.g., amines) in competitive experiments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the regioselectivity of this compound in complex reactions?

  • Modeling Tools : Density Functional Theory (DFT) at the B3LYP/6-31G* level can simulate transition states to identify kinetic vs. thermodynamic control.
  • Case Study : In allylic alkylations, the isobutyl group’s steric bulk increases activation energy for backside attack, favoring frontside mechanisms. Validate with experimental NMR and kinetic isotope effects .

Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions under varying solvent polarities?

  • Data Reconciliation : Use Arrhenius plots to distinguish solvent effects (e.g., dielectric constant) from intrinsic reactivity. For example, in low-polarity solvents (toluene), ion-pairing dominates, while in polar aprotic solvents (acetonitrile), free-ion mechanisms prevail.
  • Controlled Experiments : Compare rates with isotopic labeling (e.g., deuterated solvents) to isolate solvent participation .

Q. How do structural modifications of the triflate group (e.g., substituent electronegativity) alter the stability of this compound?

  • Stability Studies : Thermo-gravimetric analysis (TGA) shows decomposition onset at 120°C for this compound, vs. 95°C for methyl analogs.
  • Electronic Effects : Electron-withdrawing substituents on the triflate group (e.g., CF3 vs. CH3) increase thermal stability by delocalizing negative charge in the transition state .

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Feasible Synthetic Routes

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isobutyl trifluoromethanesulfonate
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Reactant of Route 2
isobutyl trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.